1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a pyrrolidinone ring and a trifluoromethyl group, suggests potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and may require catalysts or base agents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity.
1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea: Lacks the trifluoromethyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the pyrrolidinone ring and the trifluoromethyl group in 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea makes it unique compared to similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-12-7-8-15(11-16(12)25-9-3-6-17(25)26)24-18(27)23-14-5-2-4-13(10-14)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCHEAFPECIBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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